molecular formula C9H7ClFN B2959138 2-Chloro-6-fluoro-3-methylphenylacetonitrile CAS No. 261762-94-1

2-Chloro-6-fluoro-3-methylphenylacetonitrile

Cat. No.: B2959138
CAS No.: 261762-94-1
M. Wt: 183.61
InChI Key: ZABHQPCMIZIOPU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-fluoro-3-methylphenylacetonitrile typically involves the reaction of 2-chloro-6-fluoro-3-methylbenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) . The reaction is carried out under reflux conditions to facilitate the substitution of the chloride group with a nitrile group, resulting in the formation of the desired acetonitrile compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically conducted in large reactors with precise temperature and pressure control to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-fluoro-3-methylphenylacetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Formation of substituted amines or alcohols.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Hydrolysis: Formation of carboxylic acids or amides.

Scientific Research Applications

2-Chloro-6-fluoro-3-methylphenylacetonitrile is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds.

    Industry: In the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-6-fluoro-3-methylphenylacetonitrile involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates that can participate in further chemical reactions. The nitrile group in the compound can undergo hydrolysis to form carboxylic acids or amides, which can then interact with biological molecules and pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-6-fluorobenzyl cyanide
  • 3-Chloro-4-fluorobenzyl cyanide
  • 2-Chloro-4-fluorobenzyl cyanide

Uniqueness

2-Chloro-6-fluoro-3-methylphenylacetonitrile is unique due to the presence of both chloro and fluoro substituents on the aromatic ring, which can influence its reactivity and interaction with other molecules. The methyl group also adds to its distinct chemical properties, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

2-(2-chloro-6-fluoro-3-methylphenyl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClFN/c1-6-2-3-8(11)7(4-5-12)9(6)10/h2-3H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZABHQPCMIZIOPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)F)CC#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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